Cas no 2460756-07-2 (5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid)

5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid is a heterocyclic compound featuring a naphthyridine core with a carboxylic acid and hydroxyl functional group. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The tetrahydro-1,6-naphthyridine scaffold is known for its potential in modulating biological targets, while the carboxylic acid moiety enhances solubility and reactivity for further derivatization. This compound’s stability and functional group compatibility make it suitable for medicinal chemistry applications, including the design of enzyme inhibitors or receptor ligands. Its synthetic versatility and well-defined reactivity profile contribute to its utility in research and industrial settings.
5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid structure
2460756-07-2 structure
商品名:5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
CAS番号:2460756-07-2
MF:C9H10N2O3
メガワット:194.187302112579
MDL:MFCD32702811
CID:5670744
PubChem ID:154848915

5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
    • EN300-26982191
    • 2460756-07-2
    • 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
    • MDL: MFCD32702811
    • インチ: 1S/C9H10N2O3/c12-8-5-2-1-3-10-7(5)6(4-11-8)9(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14)
    • InChIKey: JWXQYTXKKDYJKM-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(C(C(=O)O)=CN1)NCCC2

計算された属性

  • せいみつぶんしりょう: 194.06914219g/mol
  • どういたいしつりょう: 194.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 368
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 78.4Ų

5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26982191-5g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2
5g
$3562.0 2023-09-11
Enamine
EN300-26982191-0.25g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2 95.0%
0.25g
$1131.0 2025-03-20
Enamine
EN300-26982191-10.0g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2 95.0%
10.0g
$5283.0 2025-03-20
Enamine
EN300-26982191-2.5g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2 95.0%
2.5g
$2408.0 2025-03-20
Enamine
EN300-26982191-0.1g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2 95.0%
0.1g
$1081.0 2025-03-20
Enamine
EN300-26982191-0.5g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2 95.0%
0.5g
$1180.0 2025-03-20
Enamine
EN300-26982191-1.0g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2 95.0%
1.0g
$1229.0 2025-03-20
Enamine
EN300-26982191-1g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2
1g
$1229.0 2023-09-11
Enamine
EN300-26982191-5.0g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2 95.0%
5.0g
$3562.0 2025-03-20
Enamine
EN300-26982191-10g
5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
2460756-07-2
10g
$5283.0 2023-09-11

5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid 関連文献

5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acidに関する追加情報

5-Hydroxy-1,2,3,4-Tetrahydro-1,6-Naphthyridine-8-Carboxylic Acid: A Comprehensive Overview

5-Hydroxy-1,2,3,4-Tetrahydro-1,6-Naphthyridine-8-Carboxylic Acid (CAS No. 2460756-07-2) is a structurally unique organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of naphthyridines, which are bicyclic aromatic compounds with a wide range of applications in drug discovery and advanced materials. The naphthyridine core of this molecule is characterized by its fused bicyclic structure, which provides a platform for various functional groups to interact and influence its chemical properties.

The 5-hydroxy group in the molecule plays a crucial role in its reactivity and biological activity. Hydroxyl groups are known to enhance the solubility of compounds in polar solvents and can act as hydrogen bond donors or acceptors, making them valuable in drug design for improving bioavailability. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory and antioxidant properties. For instance, researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in treating chronic inflammatory diseases.

The 8-carboxylic acid group further adds to the versatility of this compound. Carboxylic acids are commonly used in organic synthesis as building blocks for creating esters, amides, and other derivatives. In the context of 5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine, this functional group has been utilized to develop novel materials with enhanced mechanical and thermal stability. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can be incorporated into polymeric matrices to improve their mechanical properties without compromising their flexibility.

From a structural standpoint, the tetrahydro ring system within the molecule introduces a degree of saturation that significantly impacts its electronic properties. This saturated ring system not only contributes to the molecule's stability but also serves as a reactive site for various chemical transformations. For example, recent research has focused on catalytic hydrogenation methods to modify the tetrahydro ring system and explore its potential as a chiral catalyst in asymmetric synthesis.

The synthesis of 5-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid involves a multi-step process that typically begins with the preparation of intermediates such as naphthalene derivatives. The introduction of hydroxyl and carboxylic acid groups is achieved through oxidation or hydrolysis reactions under controlled conditions. Researchers have optimized these steps to achieve high yields and purity levels while minimizing environmental impact.

In terms of applications, this compound has shown promise in several areas. In pharmaceuticals,5-hydroxy derivatives have been studied for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation. Additionally,naphthyridine-based materials are being explored for use in organic electronics due to their unique electronic properties.

Recent studies have also focused on the environmental impact of synthesizing this compound. Green chemistry approaches such as using biodegradable solvents or enzymatic catalysis have been proposed to reduce waste generation during production processes.

In conclusion,5-hydroxy-1,2,3,tetrahydro-naphthyridine-carboxylic acid (CAS No 2460756) stands out as a versatile compound with diverse applications across multiple disciplines. Its structural features make it an attractive candidate for further research into novel drug development and advanced material synthesis.

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